REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH:12]C=O)[CH2:4][CH2:3]1.[ClH:15]>C(O)C>[ClH:15].[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH2:12])[CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(C2=CC=CC=C12)NC=O
|
Name
|
|
Quantity
|
214 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
214 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark residue
|
Type
|
CUSTOM
|
Details
|
The residue is dried
|
Type
|
CUSTOM
|
Details
|
to remove water in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O=C1CCC(C2=CC=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |